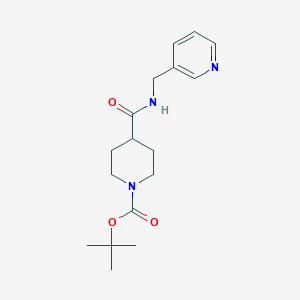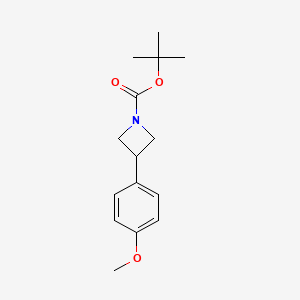![molecular formula C8H5BrN4 B13974428 5-bromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene CAS No. 58860-36-9](/img/structure/B13974428.png)
5-bromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-3,6,9,12-tetrazatricyclo[73002,6]dodeca-1(12),2,4,7,10-pentaene is a complex organic compound characterized by its unique tricyclic structure and the presence of bromine and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve intermediate compounds that are subsequently transformed into the final product through additional chemical reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize the risk of side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and appropriate catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups .
Applications De Recherche Scientifique
5-bromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism by which 5-bromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-dibromobenzo[1,2-c4,5-c’]bis([1,2,5]thiadiazole): Another bromine-containing compound with a different structural framework.
Tricyclo[7.3.0.0(2.6)]dodecane: A structurally related compound with a different arrangement of atoms.
Uniqueness
5-bromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene is unique due to its specific tricyclic structure and the presence of multiple nitrogen atoms, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
58860-36-9 |
|---|---|
Formule moléculaire |
C8H5BrN4 |
Poids moléculaire |
237.06 g/mol |
Nom IUPAC |
5-bromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene |
InChI |
InChI=1S/C8H5BrN4/c9-6-5-11-8-7-10-1-2-12(7)3-4-13(6)8/h1-5H |
Clé InChI |
CBORSZFNINNNCF-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C=CN3C(=CN=C3C2=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


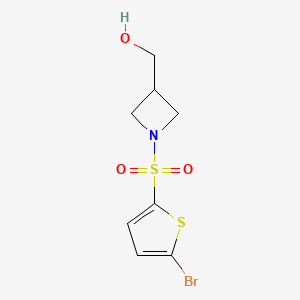
![tert-butyl ((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)carbamate](/img/structure/B13974358.png)
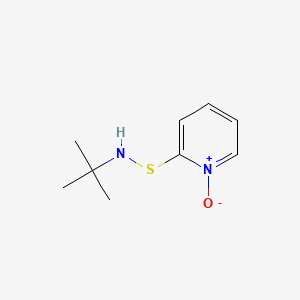
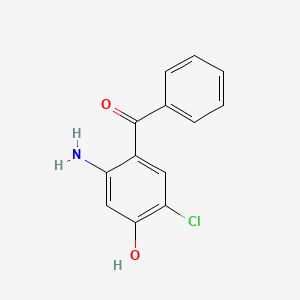
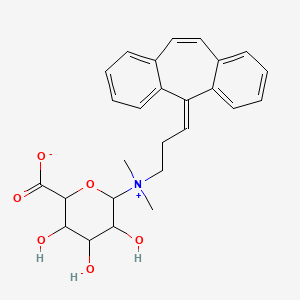
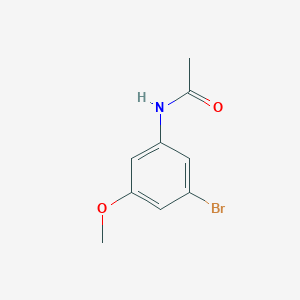
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13974373.png)
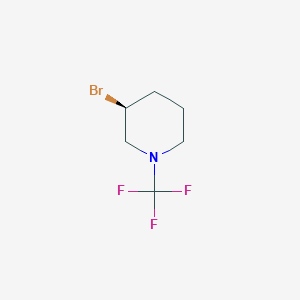
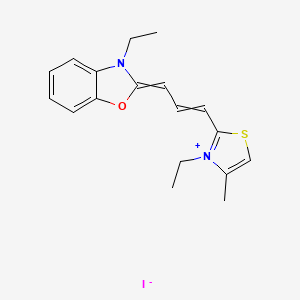
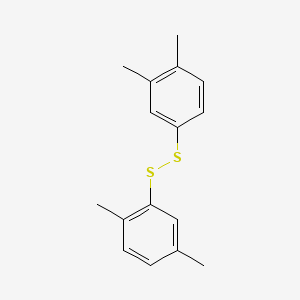
![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974400.png)
